2-[(2-Chlorophenyl)amino]-2-oxoethyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with an amino(imino)methylthioacetyl group and a chlorine atom
Preparation Methods
The synthesis of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Amino(imino)methylthioacetyl Intermediate: This step involves the reaction of a suitable thioamide with formaldehyde and an amine to form the amino(imino)methylthioacetyl group.
Substitution Reaction: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE involves its interaction with molecular targets such as enzymes or receptors. The amino(imino)methylthioacetyl group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar compounds to 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE include:
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-BROMOBENZENE: This compound has a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-FLUOROBENZENE: The presence of a fluorine atom can lead to different electronic effects and potentially different biological activity.
1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-IODOBENZENE: The iodine atom can increase the compound’s molecular weight and may enhance its ability to form halogen bonds.
The uniqueness of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ACETYL)AMINO]-2-CHLOROBENZENE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN3OS |
---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] carbamimidothioate |
InChI |
InChI=1S/C9H10ClN3OS/c10-6-3-1-2-4-7(6)13-8(14)5-15-9(11)12/h1-4H,5H2,(H3,11,12)(H,13,14) |
InChI Key |
CJMLPLCMLHSYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.